molecular formula C8H9BrN2O B13060928 7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine

7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine

Cat. No.: B13060928
M. Wt: 229.07 g/mol
InChI Key: MRYCOXLUTYSTNE-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine typically involves the bromination of a methoxy-substituted pyrrolo[2,3-C]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate in an organic solvent.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as cesium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-azaindole: Another brominated heterocyclic compound with similar structural features.

    1H-Pyrrolo[2,3-b]pyridine: A closely related compound with a different substitution pattern.

Uniqueness

7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

7-bromo-5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H9BrN2O/c1-12-6-4-5-2-3-10-7(5)8(9)11-6/h4,10H,2-3H2,1H3

InChI Key

MRYCOXLUTYSTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C(=C1)CCN2)Br

Origin of Product

United States

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